2,4'-Bithiazole
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Overview
Description
2,4’-Bithiazole is a heterocyclic compound consisting of two thiazole rings connected by a single bond. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Bithiazole can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 2,4-dibromothiazole and an organometallic compound . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of bromoketone with thioamide .
Industrial Production Methods: Industrial production of 2,4’-Bithiazole typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and cross-coupling reactions are prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert bithiazole to dihydrobithiazole derivatives.
Substitution: Halogenation and other substitution reactions are common, where halogen atoms are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation often involves reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobithiazole derivatives.
Substitution: Halogenated bithiazole compounds.
Scientific Research Applications
2,4’-Bithiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4’-Bithiazole, particularly in medicinal applications, involves its interaction with molecular targets such as DNA topoisomerase IIα. The compound acts as a catalytic inhibitor, binding to the ATPase domain of the enzyme and preventing its activity. This inhibition leads to reduced cell proliferation and induces cell cycle arrest, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2,4’-Bithiazole can be compared with other bithiazole derivatives and related compounds:
2,2’-Bithiazole: Another isomer with different coordination properties.
4,4’-Bithiazole: Known for its chelating behavior in coordination chemistry.
Bleomycins: Naturally occurring bithiazoles used in cancer treatment.
Cystothiazoles: Feature a 2,5-linkage and are found in natural products.
2,4’-Bithiazole stands out due to its unique structural properties and versatile applications across various scientific disciplines.
Properties
Molecular Formula |
C6H4N2S2 |
---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H |
InChI Key |
GPIIIOMWTNQGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CSC=N2 |
Origin of Product |
United States |
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